7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
Overview
Description
7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a chemical compound with the CAS Number: 1306739-68-3 . It has a molecular weight of 169.57 . The IUPAC name for this compound is 7-chloro [1,2,4]triazolo [4,3-c]pyrimidin-5-ylamine .
Molecular Structure Analysis
The InChI code for 7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is 1S/C5H4ClN5/c6-3-1-4-10-8-2-11(4)5(7)9-3/h1-2H, (H2,7,9) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine is a solid at room temperature . The compound’s storage temperature is room temperature .Scientific Research Applications
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Cancer Research
- Summary of Application : This compound has been used in the development of novel CDK2 inhibitors, which are important in cancer research .
- Methods of Application : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized .
- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
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Chemical Synthesis
- Summary of Application : The compound is used in the synthesis of structurally diverse triazolopyrimidines .
- Methods of Application : The procedure offers several advantages including good yields, operational simplicity, environmental friendliness and shorter reaction time along with broad substrate scope .
- Results : The process is described as useful and attractive for the synthesis of structurally diverse triazolopyrimidines .
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Fatty Acid-Binding Proteins (FABPs) Research
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Synthesis of Azapentalenes
- Summary of Application : The compound is used in the synthesis of azapentalenes .
- Methods of Application : The compound is used via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .
- Results : The process is described as useful for the synthesis of azapentalenes .
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Development of Fluorescent Ligands
- Summary of Application : The compound has been used in the development of fluorescent ligands, which can be used to probe the Adenosine Receptors (ARs) serving as pharmacological tools .
- Methods of Application : Amino-linked compounds were conjugated with fluorescein isothiocyanate to afford fluorescent conjugates .
- Results : The prepared fluorescent ligands could be used to probe the ARs .
properties
IUPAC Name |
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-1-4-10-8-2-11(4)5(7)9-3/h1-2H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNMBTMDTZKFKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N2C1=NN=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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